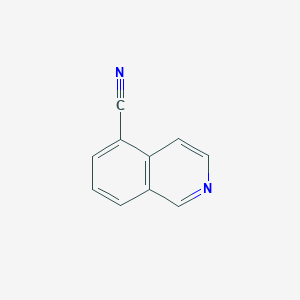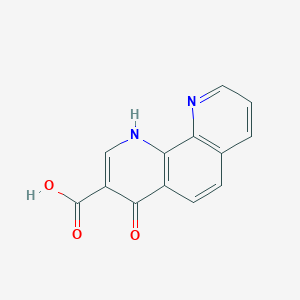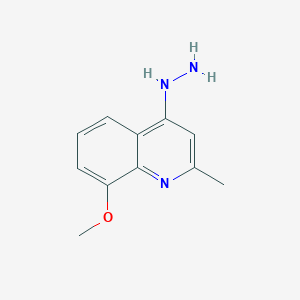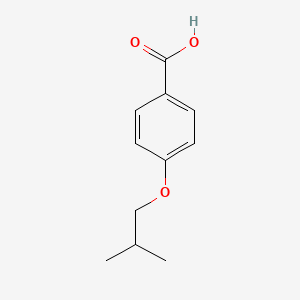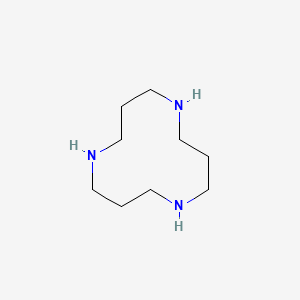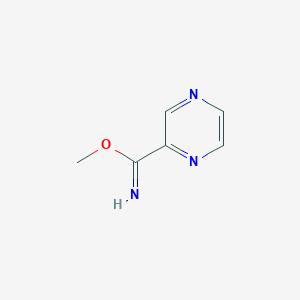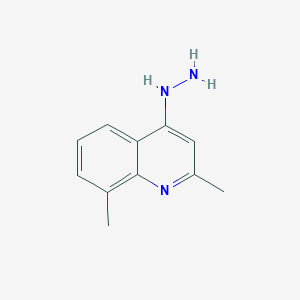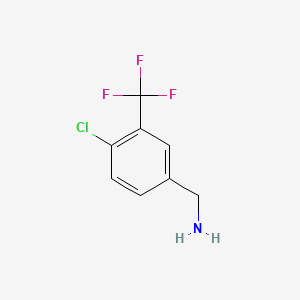
2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-N-(4-methoxybenzyl)ethanamine, otherwise known as FMBA, is an organic compound that has been widely studied in recent years due to its potential applications in the field of scientific research. FMBA is a derivative of the phenethylamine class of compounds, and is structurally similar to the neurotransmitter dopamine. This compound has been used in a variety of laboratory experiments, and has been studied for its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The study of synthetic pathways and the chemical properties of compounds similar to 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine has been a subject of interest in the context of developing efficient and practical methods for the preparation of key intermediates in pharmaceuticals. For instance, a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, demonstrates the importance of exploring efficient synthetic routes for related compounds (Qiu et al., 2009).
Pharmacological Effects
Research into the pharmacological effects of compounds structurally related to this compound, especially those acting on dopamine receptors, is significant for developing treatments for neuropsychiatric disorders. Compounds with high affinity for D2 receptors have been explored for their therapeutic potential in treating conditions like schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).
Environmental and Toxicological Studies
The occurrence and impact of novel brominated flame retardants in the environment highlight the need for research on the environmental fate and toxicity of synthetic chemicals, including those structurally related to this compound. Studies focusing on the detection, risks, and environmental behavior of these compounds are crucial for understanding their ecological impact (Zuiderveen et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine involves the reaction of 4-fluoroacetophenone with 4-methoxybenzylamine to form 4-fluoro-N-(4-methoxybenzyl)acetophenone, which is then reduced to 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine using sodium borohydride.", "Starting Materials": [ "4-fluoroacetophenone", "4-methoxybenzylamine", "sodium borohydride", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-fluoroacetophenone is reacted with 4-methoxybenzylamine in methanol and hydrochloric acid to form 4-fluoro-N-(4-methoxybenzyl)acetophenone.", "Step 2: 4-fluoro-N-(4-methoxybenzyl)acetophenone is reduced using sodium borohydride in methanol to form 2-(4-fluorophenyl)-N-(4-methoxybenzyl)ethanamine.", "Step 3: The product is purified using standard techniques such as recrystallization or column chromatography." ] } | |
| 436099-73-9 | |
Fórmula molecular |
C16H19ClFNO |
Peso molecular |
295.78 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H18FNO.ClH/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13;/h2-9,18H,10-12H2,1H3;1H |
Clave InChI |
UEXRTRARWWHNAR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F |
SMILES canónico |
COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


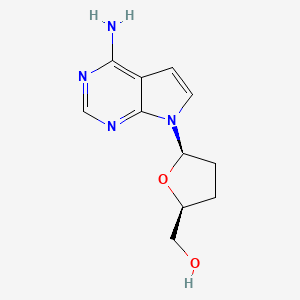
![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)
![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)
acetic acid](/img/structure/B1348388.png)

